
1-(4-fluorophenyl)-4-methoxy-N-propyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-4-methoxy-N-propyl-1H-pyrazole-3-carboxamide, commonly known as FMPP, is an organic compound that has a wide range of applications in organic synthesis. FMPP is an important intermediate for the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as a catalyst in a variety of reactions. FMPP is a versatile compound with many potential uses.
Aplicaciones Científicas De Investigación
FMPP has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. Additionally, FMPP has been used in the synthesis of a variety of organic compounds, such as polymers and monomers. Additionally, FMPP has been used in the synthesis of a variety of catalysts, such as Lewis acids and Brønsted acids.
Mecanismo De Acción
The mechanism of action of FMPP is not completely understood, however, it is believed to involve a number of different steps. First, the Grignard reagent reacts with the alkyl halide to form an alkyl halide. This reaction is then followed by a reaction with an acid to form the desired product. Additionally, FMPP can be synthesized through the use of an oxazaborolidine reaction, in which an alkyl halide is reacted with an oxazaborolidine reagent to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMPP are not well understood. However, it has been shown to have some effects on the metabolism of certain compounds. For example, FMPP has been shown to inhibit the activity of certain enzymes involved in the metabolism of fatty acids. Additionally, FMPP has been shown to inhibit the activity of certain enzymes involved in the metabolism of carbohydrates.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using FMPP in laboratory experiments include its versatility and its ability to be used in a variety of reactions. Additionally, FMPP is relatively inexpensive and can be obtained from a variety of sources. The limitations of using FMPP in laboratory experiments include its low solubility in water and its potential to cause skin and eye irritation.
Direcciones Futuras
The potential future directions for FMPP include further development of its applications in organic synthesis. Additionally, further research into its biochemical and physiological effects is needed in order to fully understand its potential uses. Additionally, further research into its potential applications in the synthesis of catalysts, such as Lewis acids and Brønsted acids, is needed. Additionally, further research into its potential applications in the synthesis of polymers and monomers is needed. Finally, further research into its potential applications in the synthesis of pharmaceuticals, agrochemicals, and dyes is needed.
Métodos De Síntesis
FMPP can be synthesized through a variety of methods. The most common method is the use of a Grignard reaction, in which an alkyl halide is reacted with a Grignard reagent to form an alkyl halide. This reaction is then followed by a reaction with an acid to form the desired product. Additionally, FMPP can be synthesized through the use of an oxazaborolidine reaction, in which an alkyl halide is reacted with an oxazaborolidine reagent to form the desired product.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-4-methoxy-N-propylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O2/c1-3-8-16-14(19)13-12(20-2)9-18(17-13)11-6-4-10(15)5-7-11/h4-7,9H,3,8H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPPAQLEUQKAKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=NN(C=C1OC)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-4-methoxy-N-propyl-1H-pyrazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

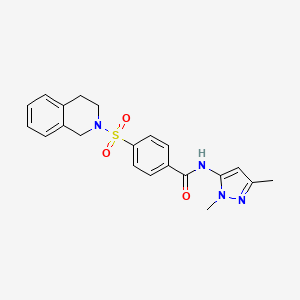
![ethyl 4-{4-[(1,3-dimethyl-1H-pyrazol-5-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate](/img/structure/B6529677.png)
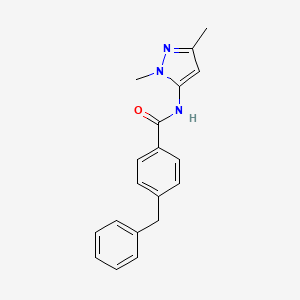
![4-[benzyl(ethyl)sulfamoyl]-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide](/img/structure/B6529683.png)
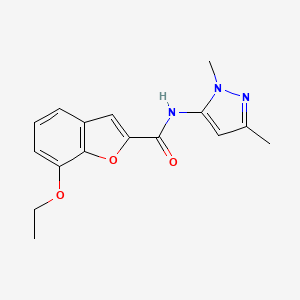
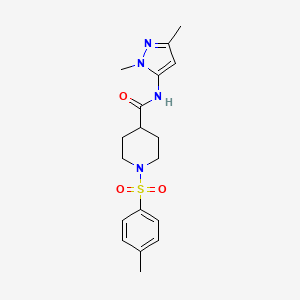
![1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]-4-methylpiperazine](/img/structure/B6529725.png)
![1-(2-fluorophenyl)-4-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]piperazine](/img/structure/B6529732.png)
![1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6529738.png)
![1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]-4-(furan-2-carbonyl)piperazine](/img/structure/B6529746.png)
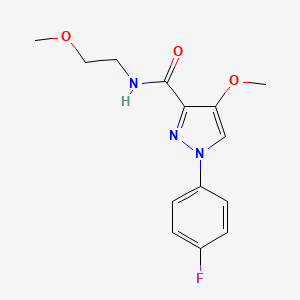
![1-(4-fluorophenyl)-4-methoxy-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6529769.png)
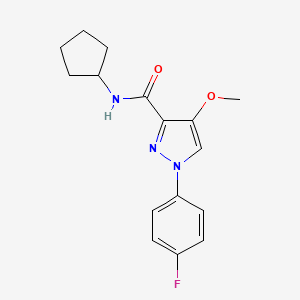
![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529786.png)